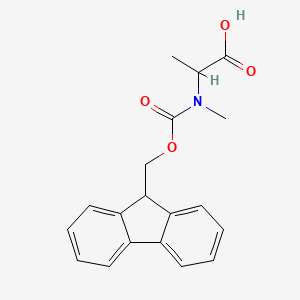

Fmoc-N-Me-DL-Ala-OH

Description

Historical Context and Evolution of N-Methylated Amino Acid Derivatives

Nature has long utilized N-methylation as a tool to modulate the biological function of peptides and proteins. researchgate.netnih.gov This simple chemical modification is found in a wide array of naturally occurring peptides with significant biological activities, including antibiotic, antiviral, and antifungal properties. google.com For years, nature's use of N-methylation in peptides has been seen as a clever strategy for survival, often by producing antibiotics. researchgate.netnih.gov The discovery of these natural products, such as the N-methylated cyclic peptide cyclosporine with its excellent pharmacokinetic profile, inspired chemists to explore this modification synthetically. cipsm.detum.de

Early synthetic efforts focused on developing reliable methods to produce optically pure N-methyl-amino acids. nih.gov The evolution of these synthetic techniques has been crucial for advancing the field. nih.gov Methodologies have progressed from solution-phase syntheses to more efficient solid-phase approaches. cipsm.detum.de A significant breakthrough was the development of methods like the Biron-Kessler method, which is based on the work of Fukuyama and enables the N-methylation of amino acids protected with a 2-nitrobenzenesulfonyl (o-NBS) group. mdpi.com This method renders the amine nitrogen acidic enough for methylation. mdpi.com More recent innovations include using 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid during the N-methylation process on a solid support, which helps to address the high cost and limited availability of many commercially available Fmoc-N-methylated amino acids. mdpi.comnih.gov These advancements in synthetic chemistry have made a wider range of N-methylated amino acid derivatives, including Fmoc-N-Me-DL-Ala-OH, more accessible for research and development. cipsm.detum.de

Significance of N-Methylation in Peptide and Peptoid Chemistry Research

The introduction of a methyl group on the backbone amide nitrogen of a peptide chain has profound consequences for its chemical and biological properties, making it a key strategy in peptidomimetic and drug design. researchgate.net One of the most significant advantages is the enhanced resistance to proteolytic degradation. peptide.compeptide.commerckmillipore.com The steric hindrance provided by the N-methyl group protects the adjacent peptide bonds from enzymatic cleavage, which can significantly increase the in vivo half-life of peptide-based drug candidates. researchgate.netpeptide.com

Furthermore, N-methylation influences several other critical pharmacokinetic properties. It can improve intestinal permeability and, consequently, oral bioavailability. cipsm.detum.depeptide.com The modification also impacts the conformational flexibility of the peptide backbone. peptide.compeptide.com By restricting the available conformational space and inhibiting hydrogen bonding, N-methylation can stabilize specific secondary structures like β-turns and can even be used to convert a receptor agonist into an antagonist. peptide.commerckmillipore.com This conformational control is invaluable for designing peptides with high receptor affinity and selectivity. cipsm.de In some cases, N-methylation can also enhance water solubility, particularly in hydrophobic peptides, by disrupting interchain aggregation. peptide.commerckmillipore.com The collective impact of these properties—increased stability, improved bioavailability, and conformational control—underpins the importance of N-methylation in transforming bioactive peptides into viable therapeutic agents. cipsm.detum.depeptide.com

Overview of Fmoc-N-Methyl-DL-Alanine in Contemporary Synthetic Strategies

This compound is a specialized amino acid derivative designed for use in modern synthetic chemistry, primarily in Fmoc solid-phase peptide synthesis (SPPS). sigmaaldrich.comchemicalbook.comsigmaaldrich.com The compound consists of a DL-alanine core, meaning it is a racemic mixture of both the L- and D-enantiomers of N-methylalanine. medchemexpress.combiosynth.com The alpha-amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group, while the C-terminus remains a free carboxylic acid. chemimpex.com

The Fmoc group is a base-labile protecting group, which is fundamental to the strategy of Fmoc-SPPS. chemimpex.com It remains stable during the peptide coupling step but can be selectively removed under mild basic conditions (e.g., using piperidine) to allow for the sequential addition of the next amino acid in the growing peptide chain. chemimpex.com The N-methyl group provides the desirable properties discussed previously, while the free carboxylic acid is the reactive site for coupling to the free amino group of the preceding residue on the solid support. invivochem.com The use of the DL-racemic mixture can be a deliberate strategy in certain research contexts, such as in the generation of peptide libraries for screening purposes, where a diversity of stereochemistries is desired to explore a wider conformational and interactional space.

Scope and Research Significance of this compound in Modern Chemical Sciences

The research significance of this compound stems from its utility as a building block for creating peptides and peptidomimetics with tailored properties. chemimpex.commedchemexpress.com Its primary application is in the synthesis of peptide-based therapeutics where enhanced stability and bioavailability are crucial. peptide.comchemimpex.com By incorporating this compound into a peptide sequence, researchers can systematically probe the effects of N-methylation at specific positions, a technique known as an "N-methyl scan," to optimize the pharmacological profile of a lead compound. cipsm.detum.de

Beyond drug development, this compound is valuable in the field of materials science for the creation of novel biomaterials. chemimpex.com The conformational constraints imposed by N-methylation can be exploited to design self-assembling peptides that form well-defined nanostructures. The racemic nature of the DL-form can introduce interesting packing effects and structural diversity in these materials. Furthermore, this compound is utilized in constructing combinatorial peptide libraries. acs.org These libraries, containing peptides with varied sequences and stereochemistries, are powerful tools for screening and identifying molecules with high affinity for specific biological targets, accelerating the discovery of new potential drugs and diagnostic agents. nih.govacs.org

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)propanoic acid | nih.gov |

| Synonyms | Fmoc-N-methyl-DL-alanine, this compound | biosynth.com |

| CAS Number | 600-21-5 (for N-Methyl-DL-alanine base) | biosynth.com |

| Molecular Formula | C₁₉H₁₉NO₄ | chemimpex.comnih.govpeptide.com |

| Molecular Weight | 325.36 g/mol | sigmaaldrich.comnih.govsigmaaldrich.com |

| Appearance | White to off-white powder | chemimpex.com |

| Solubility | Slightly soluble in water. | fishersci.ca |

| Storage Temperature | 2-8°C | sigmaaldrich.comsigmaaldrich.com |

Table 2: Research Findings and Applications of N-Methylated Amino Acids

| Research Area | Key Findings | Significance | Source(s) |

|---|---|---|---|

| Pharmacokinetics | N-methylation increases resistance to proteolytic enzymes and can improve intestinal permeability. | Leads to longer in vivo half-life and potential for oral bioavailability of peptide drugs. | cipsm.depeptide.compeptide.commerckmillipore.com |

| Conformational Chemistry | The N-methyl group restricts backbone rotation, favoring specific conformations and reducing flexibility. | Allows for the design of peptides with higher receptor selectivity and can convert agonists to antagonists. | peptide.compeptide.commerckmillipore.com |

| Drug Development | Incorporation of N-methylated residues is a key strategy for turning bioactive peptides into viable drug candidates. | Overcomes major limitations of peptides as drugs, such as poor stability and absorption. | cipsm.depeptide.comchemimpex.com |

| Peptidomimetics | N-methylated amino acids are crucial building blocks for creating peptide mimics with enhanced properties. | Enables the development of novel therapeutic agents that retain the bioactivity of peptides but have improved drug-like qualities. | researchgate.netnih.gov |

| Biomaterials | The constrained nature of N-methylated peptides can be used to control self-assembly into novel biomaterials. | Facilitates the production of peptide-based materials with defined structures for various applications. | chemimpex.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c1-12(18(21)22)20(2)19(23)24-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17H,11H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOFHWKQIQLPZTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1362858-88-5 | |

| Record name | 2-{[(9H-fluoren-9-ylmethoxy)carbonyl](methyl)amino}propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Applications of Fmoc N Me Dl Ala Oh in Peptide and Peptoid Chemistry

Role as a Key Building Block in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-N-Me-DL-Ala-OH is a derivative of the amino acid alanine (B10760859) designed specifically for use in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). peptidemachines.comsigmaaldrich.comsigmaaldrich.com SPPS is a cornerstone technique that enables the stepwise assembly of a peptide chain while it is anchored to an insoluble resin support. peptidemachines.com The Fmoc group provides temporary protection for the N-terminal amine, which can be selectively removed under mild basic conditions (typically with piperidine) at each cycle to allow for the addition of the next amino acid in the sequence. uci.edunih.govnih.gov The use of this compound allows for the precise insertion of an N-methylated alanine residue at a desired position within a growing peptide sequence. chemimpex.commdpi.com

Table 1: Physicochemical Properties of Fmoc-N-Methyl-Alanine Note: Data is often presented for the L-enantiomer (CAS 84000-07-7), which is a component of the DL-racemic mixture.

| Property | Value | Source |

|---|---|---|

| Synonyms | Fmoc-N-methyl-DL-alanine, N-α-Fmoc-N-α-methyl-DL-alanine | chemimpex.comchempep.com |

| Molecular Formula | C19H19NO4 | chemimpex.comsigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 325.36 g/mol | sigmaaldrich.comsigmaaldrich.com |

| Appearance | White to off-white powder | chemimpex.comsigmaaldrich.com |

| Primary Application | Fmoc Solid-Phase Peptide Synthesis | sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |

| Storage Temperature | 2-8°C | sigmaaldrich.comchemimpex.comsigmaaldrich.com |

Incorporation of N-Methylated Residues for Enhanced Peptide Properties

Key enhancements include:

Increased Metabolic Stability: The N-methylated amide bond is resistant to cleavage by common proteases, significantly increasing the peptide's half-life in biological systems. researchgate.netpeptide.com

Conformational Control: The steric bulk of the methyl group restricts the rotation around the peptide backbone, locking the peptide into a more defined conformation. This can lead to increased receptor affinity and selectivity. nih.gov

Reduced Aggregation: By disrupting the hydrogen bond networks that can lead to the formation of beta-sheets, N-methylation can inhibit peptide aggregation. peptide.com

Table 2: Impact of N-Methylation on Peptide Characteristics

| Property | Effect of N-Methylation | Scientific Rationale | Source |

|---|---|---|---|

| Proteolytic Resistance | Enhanced | Steric hindrance and disruption of enzyme recognition sites. | researchgate.netpeptide.com |

| Oral Bioavailability | Potentially Improved | Increased lipophilicity and membrane permeability. | researchgate.netresearchgate.net |

| Receptor Selectivity | Can be Increased | Constrains peptide conformation, favoring a specific bioactive shape. | peptide.comnih.gov |

| Aqueous Solubility | Can be Increased | Inhibits aggregation that can lead to insolubility. | peptide.com |

Optimization of Coupling Reactions in Fmoc SPPS Protocols

While beneficial, the incorporation of N-methylated amino acids like this compound presents a synthetic challenge. The N-methyl group provides significant steric hindrance, which can slow down the subsequent coupling reaction, leading to incomplete reactions and the formation of deletion sequences. peptide.comresearchgate.net This is particularly problematic when coupling another N-methylated amino acid onto an N-methylated residue. peptide.com

To overcome this, coupling protocols must be optimized. Standard coupling reagents like HBTU and HCTU can be less effective. peptide.com Research has shown that more potent coupling reagents and specific conditions are required for high-yield incorporation. researchgate.net

Common strategies include:

Use of specialized coupling reagents: Reagents such as HATU, PyAOP, and PyBOP, often used in conjunction with an additive like HOAt, have proven to be more effective for these sterically hindered couplings. peptide.comresearchgate.net

Pre-activation: Allowing the amino acid to pre-activate with the coupling reagent for a short period before adding it to the resin can improve efficiency. peptide.com

Extended reaction times and double coupling: Allowing the coupling reaction to proceed for a longer time or performing the coupling step twice ensures the reaction goes to completion. nih.gov

Monitoring: Since the N-methylated amine does not give a color change with the standard ninhydrin (B49086) test, alternative tests like the bromophenol blue test are necessary to monitor coupling completion. peptide.com

Table 3: Coupling Reagents for N-Methylated Amino Acid Incorporation

| Coupling Reagent | Effectiveness for N-Me Residues | Notes | Source |

|---|---|---|---|

| HBTU / HCTU | Less Effective | Can result in low yields and deletion sequences due to steric hindrance. | peptide.com |

| HATU / HOAt | Highly Effective | A powerful combination often used to overcome the steric barrier. | peptide.comresearchgate.net |

| PyBOP / PyAOP | Effective | Considered promising coupling reagents for difficult couplings, including N-methylated residues. | researchgate.net |

| DIC / Oxyma | Effective, Mild | Can reduce the risk of racemization, which is a concern with highly activating reagents. | researchgate.netnih.gov |

Compatibility with Automated Peptide Synthesizers for High-Throughput Research

The principles of Fmoc-SPPS are highly amenable to automation, and modern peptide synthesizers have revolutionized peptide research. peptidemachines.combeilstein-journals.org this compound is fully compatible with these automated platforms. chemimpex.com Automated synthesizers, including those with microwave assistance, can be programmed to handle the specific requirements for incorporating N-methylated residues, such as using specific reagents, extended coupling times, or double-coupling cycles. researchgate.netbeilstein-journals.orgnih.gov This compatibility allows for the high-throughput synthesis of peptide libraries containing N-methylated amino acids, accelerating the process of drug discovery and the study of structure-activity relationships. chemimpex.comnih.gov

Contribution to Peptidomimetic Design and Synthesis

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved drug-like properties. N-methylation is a fundamental tool in peptidomimetic design. researchgate.netambeed.com By incorporating this compound, chemists can systematically alter a peptide's backbone to enhance its stability and conformational rigidity. This modification helps transform a lead peptide into a more viable drug candidate by improving its pharmacokinetic profile. researchgate.netnih.gov The use of N-methylated building blocks is a key step in creating molecules that retain the biological activity of the parent peptide while being more stable and bioavailable.

Application in Complex Peptide Sequence Formation

The ability to confer specific properties makes this compound valuable in the synthesis of complex peptides. chemimpex.com This includes cyclic peptides, where N-methylation can help induce a specific turn or conformation necessary for biological activity, and peptides with multiple N-methylated residues. researchgate.netresearchgate.net Synthesizing peptides with consecutive N-methylated amino acids is particularly challenging, and requires carefully optimized protocols and potent coupling reagents to avoid the formation of deletion byproducts. researchgate.net The availability of building blocks like this compound is essential for researchers tackling these synthetically demanding targets. chemimpex.com

Research on Bioconjugation Techniques Utilizing this compound

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule. Research has explored the use of this compound and other modified amino acids in these processes. chemimpex.com For instance, peptides containing N-methylated residues can be synthesized and then conjugated to other molecules, such as drugs, imaging agents, or polymers like polyethylene (B3416737) glycol (PEGylation). chemimpex.comnih.gov Incorporating N-methylated amino acids can influence the stability and pharmacokinetic properties of the entire conjugate, making it a useful tool in the development of targeted drug delivery systems and advanced therapeutic constructs. chemimpex.combeilstein-journals.org

Exploration in Protein Engineering for Modified Protein Functionality

The site-specific incorporation of unnatural amino acids is a powerful tool in protein engineering, enabling the creation of proteins with novel properties and functions. The introduction of N-methylated amino acids, such as the alanine derivative provided by this compound, into a polypeptide chain can significantly alter the resulting protein's conformation, stability, and biological activity. nih.govacs.org This modification, which involves the addition of a methyl group to the backbone amide nitrogen, has been a subject of intense research to harness its potential for creating proteins with enhanced therapeutic and biotechnological value. researchgate.net

N-methylation of the peptide backbone imposes significant conformational constraints, restricting the rotation around the Cα-N bond and influencing the local secondary structure. This can lead to increased resistance to proteolytic degradation, as many proteases have difficulty cleaving the N-methylated amide bond. researchgate.net Furthermore, the removal of the amide proton, a hydrogen bond donor, can disrupt or stabilize specific protein folds and protein-protein interactions. wikipedia.org

Historically, the introduction of N-methylated amino acids into proteins has been challenging. While prevalent in non-ribosomally synthesized natural peptides, their incorporation through ribosomal protein synthesis is not a naturally occurring process. acs.org Early efforts relied on chemical synthesis, which is often limited to smaller peptides. acs.org However, recent breakthroughs in synthetic biology have paved the way for the ribosomal incorporation of N-methylated amino acids.

Recent strategies have focused on engineering the translational machinery, including the ribosome and elongation factors, to accommodate N-methylated aminoacyl-tRNAs. nih.gov For instance, research has identified that modified bacterial ribosomes can facilitate the incorporation of several N-methylated amino acids, including N-methyl alanine, into proteins. nih.govacs.org Computational modeling has suggested that alterations to key nucleotides in the 23S rRNA can compensate for the steric hindrance imposed by the N-methyl group. nih.gov

The efficiency of ribosomal incorporation can vary depending on the specific N-methylated amino acid. Studies using in vitro translation systems have provided valuable data on these efficiencies.

Table 1: Relative Ribosomal Incorporation Yields of Various N-Methylated Amino Acids

| N-Methylated Amino Acid | Relative Translation Yield (%) |

|---|---|

| N-methyl glycine | 83 |

| N-methyl alanine | >30 - 92 |

| N-methyl phenylalanine | >30 - 99 |

| N-methyl leucine (B10760876) | <20 |

| N-methyl isoleucine | <20 |

| N-methyl valine | <5 |

| N-methyl aspartic acid | Low |

| N-methyl glutamic acid | Low |

| N-methyl arginine | Low |

| N-methyl lysine | Low |

Data compiled from studies utilizing in vitro protein synthesis systems. acs.orgacs.org The yields are relative to the incorporation of the corresponding unmodified amino acid.

As the data indicates, N-methyl alanine is among the N-methylated amino acids that can be incorporated with relatively high efficiency, making this compound a valuable building block for protein engineering endeavors. acs.org The successful incorporation of N-methylated amino acids like N-methyl alanine into protein domains has been verified through mass spectrometry. acs.org

The ability to introduce N-methylated amino acids at specific sites opens up new avenues for modifying protein functionality. For example, it can be used to:

Enhance Protein Stability: By locking the peptide backbone conformation, N-methylation can increase a protein's resistance to thermal denaturation and enzymatic degradation. researchgate.net

Modulate Protein-Protein Interactions: The steric bulk of the methyl group and the loss of a hydrogen bond donor can be used to either disrupt or promote specific interactions with other proteins or molecules. wikipedia.org

Improve Pharmacokinetic Properties: For therapeutic proteins, increased proteolytic stability can lead to a longer circulating half-life in the body. researchgate.net

While significant progress has been made, the field continues to evolve. Further research is focused on improving the efficiency and fidelity of incorporating multiple N-methylated amino acids into a single protein and expanding the repertoire of N-methylated amino acids that can be used. researchgate.net These advancements promise to unlock the full potential of N-methylation for creating bespoke proteins with precisely tailored functions.

Mechanistic and Kinetic Investigations of Reactions Involving Fmoc N Me Dl Ala Oh

Mechanisms of Fmoc Protecting Group Removal in Solid-Phase Synthesis

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis (SPPS), primarily due to its stability under acidic conditions and its lability to bases. peptide.comnih.gov This orthogonality allows for the selective removal of the temporary Nα-Fmoc group without disturbing acid-labile side-chain protecting groups or the resin linkage. peptide.comnih.gov The removal process is a critical step, repeated after each amino acid coupling, to expose the N-terminal amine for the subsequent reaction. fiveable.me Efficient and complete deprotection is essential to avoid the formation of deletion peptides and ensure a high yield of the target peptide. nih.gov

The cleavage of the Fmoc group is initiated by a base, which abstracts the acidic proton on the C9 carbon of the fluorene (B118485) ring system. mdpi.comresearchgate.net This initial deprotonation is the key step that leads to the collapse of the entire protecting group structure through an elimination mechanism. researchgate.net

The removal of the Fmoc protecting group proceeds via an E1cB (Elimination, Unimolecular, conjugate Base) mechanism. This two-step process is favored because the fluorene ring system strongly stabilizes the intermediate carbanion formed after the initial proton abstraction. researchgate.netmasterorganicchemistry.com

The mechanism unfolds as follows:

Deprotonation: A base, typically a secondary amine like piperidine (B6355638), abstracts the relatively acidic proton from the β-carbon (the C9 position) of the fluorenyl group. peptide.comfiveable.memdpi.com This step forms a carbanion intermediate, which is the conjugate base of the starting material. masterorganicchemistry.com The electron-withdrawing nature of the fluorene system makes this proton significantly more acidic than a typical alkane proton, facilitating its removal. researchgate.net

β-Elimination: The unstable carbanion intermediate rapidly undergoes β-elimination. mdpi.comembrapa.br This involves the cleavage of the C-O bond of the carbamate (B1207046), leading to the release of the free amine of the peptide, carbon dioxide, and a highly reactive electrophile known as dibenzofulvene (DBF). peptide.commdpi.comresearchgate.net The formation of the stable dibenzofulvene molecule is a strong thermodynamic driving force for the reaction. peptide.com

Secondary amines, with piperidine being the most common choice, play a dual role in the Fmoc deprotection step. researchgate.netspringernature.com They act as both the base for initiating the E1cB mechanism and as a crucial scavenger for the dibenzofulvene (DBF) byproduct. peptide.com

The dibenzofulvene generated during the elimination step is a reactive electrophile that can undergo a Michael-type addition with nucleophiles. scielo.org.mx If left un-trapped, it can react with the newly liberated N-terminal amine of the peptide chain. peptide.com This side reaction would result in the irreversible capping of the peptide, preventing further elongation and creating a significant impurity.

To prevent this deleterious side reaction, the deprotection is performed using a large excess of a secondary amine. researchgate.netspringernature.com These amines, being strong nucleophiles, efficiently trap the DBF molecule to form a stable and soluble fulvene-piperidine adduct. springernature.comscielo.org.mx This scavenging step shifts the equilibrium of the deprotection reaction towards completion and ensures the peptide’s amino group remains free for the next coupling step. The resulting adduct is easily washed away from the solid support during the filtration and washing steps of the synthesis cycle. embrapa.brscielo.org.mx While other amines can be used, cyclic secondary amines like piperidine are particularly effective at both deprotection and scavenging. nih.gov

Reaction Kinetics of Coupling and Deprotection Steps in Peptide Synthesis

The efficiency of solid-phase peptide synthesis is highly dependent on the kinetics of the two main repetitive steps: coupling and deprotection. For sterically hindered amino acids like N-methylated derivatives, these kinetics can be slower, requiring optimization.

The deprotection step is typically the rate-limiting step in the SPPS cycle. The rate of Fmoc removal is influenced by several factors, including the base used, its concentration, the solvent, and the specific amino acid residue. nih.govmdpi.com Standard conditions, such as 20% piperidine in DMF, generally ensure complete Fmoc removal in under 10 minutes for most unhindered amino acids. uci.edu However, the kinetics can vary significantly. For instance, studies comparing different deprotection reagents on various Fmoc-amino acids have shown that the deprotection of Fmoc-L-Arginine(Pbf)-OH is slower than that of Fmoc-L-Leucine-OH, requiring at least 10 minutes for efficient removal, whereas leucine (B10760876) deprotection is effective even at shorter times. nih.gov

The kinetics of the coupling reaction are influenced by the steric hindrance of both the incoming amino acid and the N-terminal amine on the resin, as well as the activation method used. The N-methyl group on Fmoc-N-Me-DL-Ala-OH increases steric bulk, which can slow down the coupling rate compared to its non-methylated counterpart, potentially requiring longer reaction times or more potent coupling reagents like HATU to achieve completion. luxembourg-bio.com

| Amino Acid | Deprotection Reagent | Time (min) | Deprotection Efficiency (%) | Reference |

|---|---|---|---|---|

| Fmoc-L-Arginine(Pbf)-OH | 20% Piperidine in DMF | < 5 | ~50-70 | nih.gov |

| Fmoc-L-Arginine(Pbf)-OH | 20% Piperidine in DMF | 10 | >95 | nih.gov |

| Fmoc-L-Leucine-OH | 20% Piperidine in DMF | 3 | ~80 | nih.gov |

| Fmoc-L-Leucine-OH | 20% Piperidine in DMF | 7 | >95 | nih.gov |

| Fmoc-Val-OH | 5% Piperidine in DMF | 3 | >99 | researchgate.net |

| Fmoc-Val-OH | 2% Piperidine in DMF | 5 | 87.9 | researchgate.net |

Investigation of Impurity Formation Pathways during Fmoc Protection and Peptide Synthesis

The purity of the final peptide product is contingent on the purity of the starting materials and the efficiency of each step in the synthesis. oup.com Several side reactions can occur during the preparation of the Fmoc-amino acid itself or during the subsequent peptide assembly, leading to characteristic impurities. nih.govoup.com

A significant impurity that can arise during the synthesis of Fmoc-amino acid building blocks is Fmoc-β-Ala-OH. nih.govnih.gov This impurity is not formed during peptide synthesis, but rather during the preparation of the Fmoc-amino acid derivative when N-(9-fluorenylmethyloxycarbonyl)oxysuccinimide (Fmoc-OSu) is used as the protecting reagent. nih.govsci-hub.se

The formation of Fmoc-β-Ala-OH from Fmoc-OSu occurs through a mechanism involving a Lossen-type rearrangement. nih.govsci-hub.seresearchgate.net Under the basic conditions of the protection reaction, the succinimide (B58015) ring of the Fmoc-OSu reagent can be opened. sci-hub.se This is followed by a rearrangement that converts the C4-chain of the succinimide into the C3-chain of β-alanine, which is subsequently protected by another molecule of Fmoc-OSu present in the reaction mixture. sci-hub.se This results in the contamination of the desired Fmoc-amino acid product with Fmoc-β-Ala-OH. nih.govresearchgate.net If this contaminated building block is used in SPPS, it can lead to the incorporation of a β-alanine residue into the peptide sequence, creating an insertion impurity that is difficult to separate from the target peptide. nih.govnih.gov

During the iterative cycles of solid-phase peptide synthesis, two common classes of impurities are deletion peptides and insertion/oligopeptides. researchgate.net

Deletion peptides are sequences that are missing one or more amino acid residues. researchgate.net This type of impurity is a direct consequence of incomplete reactions during the SPPS cycle. researchgate.net There are two primary causes:

Incomplete Fmoc Deprotection: If the Fmoc group is not completely removed from the N-terminus of the growing peptide chain, that chain cannot participate in the subsequent coupling step. researchgate.nettandfonline.com It remains "capped" by the Fmoc group for that cycle, and when deprotection is successful in a later cycle, the resulting peptide will be missing the amino acid that failed to couple. acs.org

Inefficient Coupling: Even if deprotection is complete, the subsequent coupling of the next Fmoc-amino acid may be inefficient due to factors like steric hindrance or peptide aggregation on the resin. researchgate.netresearchgate.net The unreacted free amines will then be available to couple in the next cycle, again resulting in a peptide with a deleted residue.

Insertion peptides or oligopeptides can also form. For instance, if the Fmoc-amino acid raw material is contaminated with free amino acid, it can lead to the incorporation of multiple copies of that amino acid into the peptide chain. nih.govsigmaaldrich.com

Strategies for Mitigating Side Reactions and Enhancing Reaction Fidelity

A primary challenge in the use of this compound is the reduced nucleophilicity and increased steric bulk of the secondary amine, which leads to slower coupling kinetics compared to its non-methylated counterpart. This can result in incomplete reactions and the accumulation of deletion peptides, where one or more amino acids are missing from the target sequence. To drive these difficult couplings to completion, a combination of optimized coupling reagents, reaction conditions, and specialized techniques are often necessary.

Another significant concern is the potential for epimerization at the α-carbon of the N-methylated residue during the activation and coupling steps. mdpi.com The use of strong bases or elevated temperatures to accelerate sluggish coupling reactions can increase the risk of abstracting the α-proton, leading to a loss of stereochemical integrity. mdpi.com Given that this compound is a racemic mixture, the primary goal is to prevent further epimerization that would alter the D/L ratio in the final peptide.

Influence of Base and Solvent

The choice of tertiary amine base used during the coupling step can significantly impact both the reaction rate and the extent of epimerization. While a base is necessary to activate the coupling reagent and neutralize the protonated amine on the growing peptide chain, strongly basic and sterically unhindered bases can promote epimerization. mdpi.com

N,N-Diisopropylethylamine (DIPEA) is a commonly used base in SPPS. However, for residues prone to racemization, a weaker or more sterically hindered base may be preferable. N-Methylmorpholine (NMM) is a weaker base that can reduce the risk of epimerization. bachem.com Sym-collidine, a sterically hindered base, has also been recommended to minimize this side reaction. bachem.com

The solvent can also play a role in reaction fidelity. While N,N-dimethylformamide (DMF) is the most common solvent for SPPS, more polar solvents can sometimes increase the rate of epimerization. u-tokyo.ac.jp In some cases, less polar solvents or solvent mixtures have been explored to mitigate this issue.

Advanced Coupling Strategies

Microwave-Assisted Synthesis:

The following table illustrates the potential of microwave assistance in improving peptide synthesis outcomes, based on data for difficult sequences.

| Peptide Sequence | Synthesis Condition | Crude Purity (%) | Reference |

|---|---|---|---|

| Difficult Sequence 1 | Conventional (Room Temp) | ~33 | youtube.com |

| Microwave-Assisted | ~88 | youtube.com | |

| Deca-β-peptide | Conventional (Room Temp) | 21 | rsc.org |

| Microwave-Assisted | 57 | rsc.org |

Note: This data represents the synthesis of difficult peptide sequences and is illustrative of the general improvements offered by microwave technology.

On-Resin N-Methylation:

An alternative to using pre-synthesized this compound is to perform the N-methylation reaction directly on the resin-bound peptide. springernature.com This typically involves the protection of the α-amino group with a 2-nitrobenzenesulfonyl (o-NBS) group, followed by methylation of the resulting sulfonamide and subsequent removal of the o-NBS group. While this adds extra steps to the synthesis, it can be a cost-effective alternative and allows for the site-specific introduction of N-methylation. Recent advancements have focused on shortening the time required for on-resin methylation. acs.org

Advanced Analytical and Spectroscopic Characterization in Fmoc N Me Dl Ala Oh Research

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for evaluating the purity of Fmoc-N-Me-DL-Ala-OH and for monitoring the progress of its synthesis. nih.gov Reverse-phase HPLC (RP-HPLC) is typically used, where the compound is separated based on its hydrophobicity. The purity is determined by integrating the area of the main peak in the chromatogram relative to the total area of all peaks. nih.gov Suppliers often specify a purity of ≥97.0% or ≥98.0% as determined by HPLC. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

This method is also invaluable for real-time reaction monitoring during the synthesis of peptides containing the N-methylated alanine (B10760859) residue. thieme-connect.de By taking small aliquots from the reaction mixture, chemists can track the consumption of starting materials and the formation of the desired product, allowing for the optimization of reaction times and conditions. nih.gov The presence of impurities, such as those arising from side reactions or incomplete Fmoc group attachment, can also be detected. merckmillipore.comnih.gov For instance, impurities like Fmoc-β-Ala-OH or dipeptides can be identified and quantified. nih.govresearchgate.net

A study detailing the synthesis of Fmoc-N-methylated amino acids utilized RP-HPLC to assess the purity of the final products. nih.gov The conditions for a similar compound, Fmoc-N-Me-βAla-OH, are outlined below, which are representative of the methods used. nih.gov

Table 1: Example RP-HPLC Conditions for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18 XBridge BEH 130, 3.5 μm, 4.5 mm × 100 mm |

| Mobile Phase | Gradient of acetonitrile (B52724) (ACN) in water, both with trifluoroacetic acid (TFA) (e.g., Water with 0.045% TFA and ACN with 0.036% TFA) |

| Gradient | 30% to 100% ACN over 8 minutes |

| Flow Rate | 1 mL/min |

| Detection | UV at 220 nm |

Data adapted from a study on Fmoc-N-Me-AA-OH synthesis. nih.gov

Chiral HPLC for Enantiomeric Purity Determination

Since this compound is a racemic mixture, separating its D and L enantiomers is crucial for many applications, especially when a specific stereoisomer (e.g., Fmoc-N-Me-L-Ala-OH) is required for synthesizing biologically active peptides. Chiral HPLC is the definitive method for determining enantiomeric purity. phenomenex.comchemimpex.com The expected enantiomeric purity for commercially available single-enantiomer Fmoc-amino acids is often greater than 99.0% and can be required to be as high as ≥99.8%. phenomenex.com

The separation is achieved using chiral stationary phases (CSPs), which can selectively interact with one enantiomer more strongly than the other. phenomenex.comnih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for resolving the enantiomers of Fmoc-protected amino acids under both normal-phase and reversed-phase conditions. phenomenex.comresearchgate.net For example, Lux Cellulose-2 and Lux Cellulose-3 have shown excellent chiral recognition for many Fmoc-amino acids. phenomenex.com The choice of mobile phase, often a mixture of a solvent like methanol (B129727) with an acidic additive like trifluoroacetic acid, is critical for achieving successful separation. phenomenex.com Some suppliers specify the enantiomeric purity of their Fmoc-N-Me-L-Ala-OH product as ≥ 99% as determined by chiral HPLC. chemimpex.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. nih.gov Both ¹H NMR (proton) and ¹³C NMR (carbon-13) spectra provide detailed information about the molecular framework.

In the ¹H NMR spectrum, characteristic signals confirm the presence of all key structural components:

Fmoc Group: A complex series of multiplets in the aromatic region (typically ~7.3-7.9 ppm) corresponds to the eight protons of the fluorenyl ring system. chemicalbook.com A signal around 4.2-4.3 ppm is characteristic of the CH group of the fluorenyl moiety, and another signal corresponds to the OCH₂ protons. chemicalbook.com

Alanine Backbone: A quartet for the α-proton (CH) and a doublet for the methyl (CH₃) protons are expected. The N-methylation is confirmed by a singlet corresponding to the N-CH₃ group. researchgate.net

Carboxylic Acid: A broad singlet for the acidic proton (-COOH) is often observed at a downfield chemical shift (>12 ppm in DMSO-d₆). chemicalbook.com

The ¹³C NMR spectrum provides complementary information, showing distinct signals for the carbonyl carbons (amide and carboxylic acid), the aromatic carbons of the Fmoc group, and the aliphatic carbons of the N-methyl alanine portion. nih.gov

Table 2: Illustrative ¹H NMR Chemical Shifts for Fmoc-Alanine Derivatives in DMSO-d₆

| Functional Group | Approximate Chemical Shift (ppm) | Multiplicity | Corresponds to |

|---|---|---|---|

| Carboxyl H | ~12.6 | broad s | -COOH |

| Aromatic H | ~7.90 | d | Fmoc ring |

| Aromatic H | ~7.74 | d | Fmoc ring |

| Aromatic H | ~7.43 | t | Fmoc ring |

| Aromatic H | ~7.35 | t | Fmoc ring |

| Fmoc CH/CH₂ | ~4.2-4.3 | m | Fmoc-CHCH₂- |

| Ala α-H | ~4.03 | m | -CH(CH₃)- |

| N-Methyl H | (varies) | s | -N(CH₃)- |

| Ala β-H | ~1.30 | d | -CH(CH₃)- |

Data based on spectra for Fmoc-Ala-OH and knowledge of N-methylation effects. chemicalbook.com

Mass Spectrometry (LC-MS, UPLC) for Molecular Weight and Impurity Analysis

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS) or ultra-performance liquid chromatography (UPLC-MS), is used to confirm the molecular weight of this compound and to identify impurities. nih.gov Electrospray ionization (ESI) is a common technique used to generate ions of the molecule. The analysis confirms the identity of the synthesized compound by detecting its corresponding molecular ion peak, typically as the protonated molecule [M+H]⁺. nih.gov For this compound (C₁₉H₁₉NO₄), the theoretical molecular weight is 325.36 g/mol , so a peak at or near m/z 326.36 would be expected for the [M+H]⁺ ion. sigmaaldrich.comchemimpex.com

This technique is also highly sensitive for detecting and identifying low-level impurities that might not be resolved or seen by other methods. nih.gov For instance, byproducts from the synthesis, such as unmethylated starting material (Fmoc-DL-Ala-OH) or products of side-reactions, can be identified by their unique mass-to-charge ratios. merckmillipore.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantitative Analysis of Fmoc-Protected Resins

While not used for direct analysis of the this compound compound itself in solution, UV-Vis spectroscopy is the standard method for quantifying the loading of any Fmoc-protected amino acid, including this compound, onto a solid-phase synthesis resin. nih.govplu.edunih.gov The procedure relies on the characteristic UV absorbance of the Fmoc group.

The process involves treating a precisely weighed amount of the dried Fmoc-protected resin with a basic solution, most commonly 20% (v/v) piperidine (B6355638) in dimethylformamide (DMF). nih.govmdpi.com This cleaves the Fmoc protecting group from the amino acid, releasing it into the solution as a dibenzofulvene-piperidine adduct. nih.govsemanticscholar.org This adduct possesses a strong UV absorbance, which can be measured with a spectrophotometer. thieme-connect.debiotage.com The concentration of the adduct, and therefore the initial loading of the amino acid on the resin, is calculated using the Beer-Lambert law. plu.edubiotage.com

Determination of Molar Absorption Coefficients of Dibenzofulvene-Piperidine Adduct

The accuracy of the UV-Vis quantification method depends entirely on the use of an accurate molar absorption coefficient (also known as the extinction coefficient, ε) for the dibenzofulvene–piperidine adduct. plu.edu This value has been the subject of several studies, as different reported values can lead to significant variations in calculated resin loading. nih.gov

The adduct exhibits two primary absorption maxima. mdpi.com

~301 nm: This is the most commonly used wavelength for quantification. Reported molar absorption coefficients at this wavelength range from 7,100 to 8,100 L·mol⁻¹·cm⁻¹. nih.govplu.edu A value of 8021 L·mol⁻¹·cm⁻¹ has been precisely determined. nih.govsemanticscholar.org

~289-290 nm: Measurement at this wavelength has been proposed to be more robust and less susceptible to variations caused by instrument wavelength inaccuracies. nih.gov Determined molar absorption coefficients at this wavelength are in the range of 5800 to 6089 L·mol⁻¹·cm⁻¹ . nih.govmdpi.comsemanticscholar.org

Using a validated molar absorption coefficient is crucial for the consistency and accuracy of solid-phase peptide synthesis calculations. nih.gov

Table 3: Molar Absorption Coefficients of Dibenzofulvene-Piperidine Adduct in 20% Piperidine/DMF

| Wavelength (nm) | Molar Absorption Coefficient (ε) (L·mol⁻¹·cm⁻¹) | Source(s) |

|---|---|---|

| 301.0 | 8021 | nih.govsemanticscholar.org |

| 301.0 | 7800 | mdpi.comsemanticscholar.org |

| 289.8 | 6089 | nih.gov |

Chromatographic Purification Techniques for this compound and Derivatives

Following synthesis, this compound must be purified to remove unreacted starting materials, reagents, and byproducts. Chromatographic techniques are the primary methods for achieving the high purity required for subsequent use. ajpamc.com

Recrystallization can be an effective initial purification step for removing major impurities, provided a suitable solvent system can be found in which the compound has low solubility at cool temperatures and high solubility at elevated temperatures. ajpamc.com

Flash column chromatography is a common technique for purification on a larger scale. It utilizes a stationary phase (typically silica (B1680970) gel) and a solvent system (mobile phase) to separate the compound from impurities based on differences in polarity.

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is often used for final purification to achieve the highest possible purity (>98%). ajpamc.com This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate and collect the pure compound. A study demonstrated that purifying commercial Fmoc-amino acids before use in peptide synthesis led to a significant increase in the purity of the final crude peptide, highlighting the importance of the purity of the building blocks. ajpamc.com

Specialized Research Areas Involving Fmoc N Me Dl Ala Oh

Research in Neuroscience: Studying Methylation Effects on Neurotransmitter Activity

The introduction of a methyl group on the nitrogen atom of an amino acid, a process known as N-methylation, is a key strategy in neuroscience research to probe the interactions between peptides and their receptors. Fmoc-N-Me-DL-Ala-OH is utilized in the synthesis of modified neuropeptides to investigate how methylation affects their binding to and activation of neurotransmitter receptors. rsc.orgnih.gov

A notable area of investigation is the glutamatergic system, which is central to learning, memory, and neuronal plasticity. biorxiv.org The N-methyl-D-aspartate (NMDA) receptor, a key player in this system, is a target for many investigational drugs. nih.gov Research has explored how N-methylated amino acids interact with these and other glutamate (B1630785) receptors. For instance, a structural analog of N-methyl-alanine, β-N-methylamino-L-alanine (L-BMAA), has been shown to act as a low-affinity agonist of metabotropic glutamate receptors (mGluRs). nih.govresearchgate.net In studies on primary cultured striatal neurons, L-BMAA was found to be a full agonist of the Qp receptor, a type of mGluR coupled to inositol (B14025) phosphate (B84403) formation, though with low potency. nih.gov This demonstrates that N-methylation can directly influence neurotransmitter receptor activity, and this compound provides a means to systematically study these effects by incorporating N-methylated alanine (B10760859) into various peptide sequences. nih.gov

Table 1: Effect of β-N-methylamino-L-alanine (L-BMAA) on Glutamate Receptor Activity

| Compound | Receptor Target | Observed Effect | Potency |

| L-BMAA | Metabotropic Glutamate Receptor (Qp) | Full Agonist | Low |

This table summarizes the findings on a structural analog of N-methyl-alanine, highlighting the potential role of N-methylation in modulating neurotransmitter receptor function. nih.gov

Application in Chemical Biology for Probing Protein Interactions and Signaling Cascades

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, including signal transduction cascades, making them attractive targets for therapeutic intervention. nih.gov However, the large and often flat interfaces of PPIs present a challenge for small molecule inhibitors. nih.gov Peptides, with their larger surface area, are well-suited to disrupt these interactions. nih.gov The incorporation of this compound into synthetic peptides is a key strategy in chemical biology to enhance their ability to probe and modulate PPIs. nih.gov

N-methylation offers several advantages. It can increase the peptide's resistance to proteolytic degradation and improve its ability to cross cell membranes, which is crucial for reaching intracellular targets. researchgate.net For example, N-methylation of alanine in stapled peptides has been shown to enhance cell permeability. nih.gov Furthermore, N-methylation can be used to fine-tune the conformation of a peptide, which can lead to increased binding affinity and selectivity for its target protein. nih.gov In the context of inhibiting the p53-MDM2 interaction, a critical PPI in cancer, inhibitors derived from the Mcl-1 BH3 domain have been remodeled by introducing N-methylation to improve their properties. nih.gov

Computational studies have also shed light on the conformational effects of N-methylated alanine. Molecular dynamics simulations have shown that peptides containing N-methylated alanine can adopt stable secondary structures, such as β-strands, which can be crucial for effective binding to target proteins. nih.govresearchgate.net For instance, a model tetrapeptide containing N-methylated alanine was designed to interact with the hydrophobic stretch of the Aβ15-42 peptide, which is implicated in Alzheimer's disease. nih.gov

Table 2: Impact of Alanine Substitution and N-Methylation on Peptide Inhibitor Affinity

| Peptide Modification | Target PPI | Effect on Affinity | Reference |

| Multiple Alanine Substitutions | p53-MDM2 | Discovery of picomolar binding affinity analogs | researchgate.net |

| N-methylation of Alanine | General PPIs | Improved cell permeability | nih.gov |

| N-methylation | Mcl-1 BH3 domain inhibitors | Remodeled surface for improved properties | nih.gov |

This table illustrates how modifications involving alanine, including N-methylation, are used to enhance the properties of peptide inhibitors of protein-protein interactions.

Development of Novel Biomaterials Utilizing this compound

Fmoc-protected amino acids, including derivatives like this compound, are key components in the development of novel biomaterials, particularly self-assembling hydrogels. manchester.ac.uknih.gov These materials are of great interest for applications in tissue engineering, drug delivery, and 3D cell culture due to their biocompatibility and tunable mechanical properties. osti.govresearchgate.netnih.gov

The self-assembly process is driven by non-covalent interactions, such as π-π stacking of the aromatic Fmoc groups and hydrogen bonding between the amino acid residues. manchester.ac.uk The introduction of an N-methyl group, as in this compound, can influence these interactions and, consequently, the properties of the resulting hydrogel. While much of the research has focused on Fmoc-phenylalanine (Fmoc-F) due to its strong self-assembling properties, the principles are applicable to other Fmoc-amino acids. rsc.orgresearchgate.net

The mechanical stiffness of these hydrogels, often quantified by the storage modulus (G'), is a critical parameter for their application. Studies on Fmoc-phenylalanine derivatives have shown that the gelation conditions, such as the solvent system and pH, have a profound impact on the mechanical properties of the hydrogel. rsc.orgnih.gov For example, hydrogels formed from Fmoc-3-fluorophenylalanine can exhibit storage moduli ranging from approximately 400 Pa to over 7000 Pa depending on the concentration. rsc.org The ability to tune these properties by modifying the amino acid, including through N-methylation, is a key area of research.

Table 3: Mechanical Properties of Self-Assembled Fmoc-Amino Acid Hydrogels

| Gelator | Concentration (mM) | Storage Modulus (G') (Pa) |

| Fmoc-3-fluorophenylalanine | 5 | 367 - 536 |

| Fmoc-3-fluorophenylalanine | 15 | 4408 - 7360 |

| Fmoc-diphenylalanine | ~0.2 wt% | ~10,000 |

This table presents data on the mechanical stiffness of hydrogels formed from Fmoc-amino acid derivatives, illustrating the range of properties that can be achieved. Data is based on studies of Fmoc-phenylalanine derivatives, which are structurally similar to Fmoc-alanine derivatives. rsc.orgnih.gov

Design of Peptide-Based Therapeutics and Drug Candidates

A major challenge in the development of peptide-based drugs is their poor pharmacokinetic profile, including a short in-vivo half-life due to susceptibility to proteolytic enzymes. biorxiv.orgnih.gov The incorporation of this compound and other N-methylated amino acids is a widely adopted strategy to overcome these limitations. researchgate.netnih.govub.edu

N-methylation of the peptide backbone sterically hinders the approach of proteases, thereby increasing the peptide's stability. researchgate.net A study on the peptide SUPR4B1W demonstrated that the substitution of alanine with N-methyl-l-alanine increased the half-life in the presence of proteinase K from 6 minutes to approximately 110 minutes (in the cyclized form). researchgate.net This enhanced stability is crucial for maintaining therapeutic concentrations of the drug over a longer period.

Furthermore, N-methylation can improve the oral bioavailability of peptides. nih.gov The highly N-methylated natural product, cyclosporine, is an example of an orally available peptide therapeutic. researchgate.net Research on somatostatin (B550006) analogues has shown that multiple N-methylations can significantly improve their intestinal permeability and oral bioavailability. nih.gov

In the field of antimicrobial peptides, N-methylation is used to enhance stability and modulate activity. In a study of analogs of the antimicrobial peptide TA4, substitution with N-methyl amino acids increased the stability in serum, with the percentage of remaining peptide increasing from 40% to 65% after 1 hour. nih.gov Similarly, for the lipopeptide C10:A2, N-methylation increased the remaining peptide from 20% to 50% under the same conditions. nih.gov

Table 4: Effect of N-Methyl-Alanine on Peptide Stability

| Peptide | Modification | Half-life in Proteinase K | Reference |

| Linear SUPR4B1W | Alanine | 57 min | researchgate.net |

| Linear SUPR4B1W | N-methyl-l-alanine | Not specified, but cyclized form is 110 min | researchgate.net |

| Cyclized SUPR4B1W | Alanine | 6 min | researchgate.net |

| Cyclized SUPR4B1W | N-methyl-l-alanine | ~110 min | researchgate.net |

This table presents data from a study on the effect of N-methyl-l-alanine on the proteolytic stability of a peptide. researchgate.net

Future Research Directions and Innovations in Fmoc N Me Dl Ala Oh Chemistry

Development of Greener and More Sustainable Synthetic Protocols

Traditional solid-phase peptide synthesis (SPPS) is notorious for its heavy reliance on hazardous solvents like N,N-Dimethylformamide (DMF) and dichloromethane (DCM), generating significant chemical waste. tandfonline.comacs.org A major thrust of future research is the development of "Green SPPS" (GSPPS) to mitigate this environmental impact.

Key research efforts are focused on replacing conventional solvents with more benign alternatives. Studies have successfully demonstrated the use of solvents like 2-methyltetrahydrofuran (2-MeTHF) and ethyl acetate for all steps of SPPS, including coupling, washing, and Fmoc removal. acs.org To overcome the solubility challenges of some Fmoc-protected amino acids in these greener solvents, researchers are exploring solvent mixtures, such as anisole combined with N-octylpyrrolidone (NOP). tandfonline.com

Another promising strategy is the adoption of continuous-flow synthesis techniques. Continuous-flow fixed-bed reactors offer a more sustainable alternative to traditional batch synthesis, characterized by lower solvent consumption, high efficiency, and facile scale-up, aligning with the principles of green chemistry. researchgate.net Furthermore, innovative protocols such as "in situ Fmoc removal," where the deprotection agent is added directly to the coupling cocktail, can reduce solvent usage by approximately 75% by eliminating multiple washing steps. peptide.com A significant breakthrough would be the development of aqueous solid-phase peptide synthesis (ASPPS). This approach hinges on novel, water-compatible protecting groups like the 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc) group, which would allow peptide assembly to occur in water, representing a major leap in sustainable peptide production. nih.gov

| Conventional Solvent | Green Alternative(s) | Key Advantages of Alternatives | Reference |

|---|---|---|---|

| N,N-Dimethylformamide (DMF) | 2-Methyltetrahydrofuran (2-MeTHF), Ethyl Acetate, N-Butylpyrrolidinone (NBP) | Reduced toxicity, derived from renewable sources, lower environmental impact. | acs.orgpeptide.com |

| Dichloromethane (DCM) | 2-Methyltetrahydrofuran (2-MeTHF), Anisole/NOP mixtures | Eliminates hazardous chlorinated solvents, better environmental profile. | tandfonline.comacs.org |

| Organic Solvents (General) | Water (with Smoc protecting group) | Ultimate green solvent, eliminates organic waste, simplifies purification. | nih.gov |

Exploration of Novel N-Methylation Strategies and Protecting Groups

The synthesis of N-methylated amino acids like Fmoc-N-Me-DL-Ala-OH can be complex, and their incorporation into peptide chains presents synthetic challenges. nih.gov Future research aims to develop more efficient, versatile, and rapid N-methylation methods.

Current on-resin N-methylation often involves a three-step procedure of sulfonylation, methylation, and desulfonylation. acs.org One of the most effective techniques is the Biron-Kessler method, which uses an o-nitrobenzenesulfonyl (o-NBS) protecting group to acidify the amine proton, facilitating methylation. nih.gov Recent work has focused on dramatically accelerating this process, reducing the total procedure time from around 4 hours to just 40 minutes without compromising yield. acs.org Other strategies employ different transient protecting groups, such as the acid-labile dimethoxydityl (Dod) group, which allows for subsequent reductive methylation on the solid phase. sci-hub.boxnih.gov

Beyond improving existing methods, researchers are exploring entirely new protecting groups to replace Fmoc. While Fmoc is dominant in SPPS, alternatives could offer advantages in specific contexts. The benzyloxycarbonyl (Z) group, for example, is a classic protecting group removable by hydrogenolysis. creative-peptides.com The development of water-soluble protecting groups like Smoc is a significant innovation for sustainable synthesis. nih.gov For specialized applications, such as DNA-encoded libraries, researchers have developed protecting groups like Nτ-(2-nitrobenzylsulfonyl)-l-His-OH for histidine, which balances the need for an electron-withdrawing group with DNA-compatible deprotection conditions. acs.org The continued exploration of novel protecting groups that are orthogonal to existing schemes and removable under milder or more specific conditions remains a vibrant area of research. wikipedia.org

| N-Methylation Strategy | Key Features | Reference |

|---|---|---|

| Biron-Kessler Method | Uses o-nitrobenzenesulfonyl (o-NBS) as a transient protecting group to facilitate methylation. Can be significantly accelerated. | acs.orgnih.gov |

| Reductive Amination | Involves forming a secondary amine with a transient group (e.g., dimethoxydityl) followed by methylation. | nih.gov |

| Solution-Phase via Oxazolidinones | An efficient synthesis of Fmoc-N-methyl-α-amino acids using intermediate 5-oxazolidinones. | acs.org |

| Direct Alkylation | Allows for a rapid N-methyl scan of bioactive peptides directly on the solid phase. | springernature.com |

Advancements in High-Throughput Synthesis and Screening Applications

This compound and other non-proteinogenic amino acids are valuable tools in combinatorial chemistry, a discipline that accelerates the discovery of new molecules by systematically creating and testing vast libraries of compounds. The inclusion of N-methylated residues increases the structural diversity of peptide libraries and enhances the proteolytic stability of the resulting peptides. nih.gov

Future research will focus on further integrating N-methylated building blocks into automated, high-throughput synthesis platforms. Automated peptide synthesizers are already used to create libraries of N-methylated cyclic peptides for screening. nih.gov The development of DNA-encoded chemical libraries (DECLs) represents a major advancement, allowing for the creation and screening of libraries containing millions or even billions of unique compounds. nih.gov Refining the synthetic conditions for efficiently incorporating sterically hindered N-methylated amino acids in these highly complex library formats is an ongoing challenge.

High-throughput screening (HTS) methodologies are co-evolving to handle these massive libraries. By generating libraries of peptide analogues containing N-methylated amino acids and screening them against biological targets, researchers can rapidly identify potential drug candidates. nih.gov This approach has been successfully used to generate a library of 1,716 analogues of the antibiotic tyrocidine A, leading to the discovery of variants with improved therapeutic indices. nih.gov The continued development of robust, automated synthesis and screening methods will be crucial for leveraging the full potential of N-methylated peptides in drug discovery.

Integration of this compound into Advanced Material Science Research

The unique structural properties conferred by N-methylation make peptides containing these residues attractive candidates for the development of advanced biomaterials. N-methylation restricts the conformational flexibility of the peptide backbone and removes the amide proton, a critical hydrogen bond donor. This modification directly influences how peptides self-assemble into higher-order structures.

Future research is poised to explore how this compound and its isomers can be used to engineer novel peptide-based materials. By strategically placing N-methylated residues within a peptide sequence, scientists can control self-assembly pathways to form materials like hydrogels, nanofibers, and other nanostructures. The enhanced proteolytic resistance of N-methylated peptides is a significant advantage, leading to biomaterials with greater stability and longevity in biological environments. merckmillipore.compeptide.com

Potential applications are broad, including scaffolds for tissue engineering, carriers for drug delivery, and components of biosensors. For example, the ability of N-methylated peptides to form stable, defined secondary structures (foldamers) could be harnessed to create materials with precisely controlled architectures and functions. nih.gov Investigating the relationship between the pattern of N-methylation, the resulting peptide conformation, and the macroscopic properties of the self-assembled material is a key direction for future research at the intersection of chemistry and material science.

Emerging Roles in Interdisciplinary Scientific Research

The unique properties of N-methylated amino acids position them as powerful tools in a variety of interdisciplinary fields, bridging chemistry, biology, and medicine.

Chemical Biology: N-methylated peptides are used as probes to study biological processes. Because N-methylation can block or alter interactions with receptors and enzymes, strategically N-methylated analogues of natural peptides can help elucidate the specific roles of backbone amides in molecular recognition. nih.gov The ability to create stable foldamers with unique topologies opens up new avenues for mimicking or inhibiting protein-protein interactions. nih.gov

Drug Discovery and Pharmacology: This remains the most significant interdisciplinary application. N-methylation is a well-established strategy to overcome the traditional limitations of peptide therapeutics, such as poor metabolic stability and low oral bioavailability. researchgate.netnih.gov Research has shown that peptides rich in N-methylated amino acids can passively diffuse across the blood-brain barrier, opening possibilities for treating central nervous system disorders. peptide.compeptide.com

Synthetic Biology: Recent advancements have focused on the ribosomal incorporation of N-methylated amino acids into proteins. While challenging, researchers are identifying modified ribosomes and leveraging elongation factors to enhance the efficiency of this process, which could enable the in-vivo production of N-methylated peptides and proteins with novel functions. nih.gov

The continued synthesis and application of building blocks like this compound will be essential for driving innovation across these scientific frontiers, leading to new therapeutics, materials, and a deeper understanding of biological systems.

Q & A

Q. What are the recommended synthetic protocols for incorporating Fmoc-N-Me-DL-Ala-OH into solid-phase peptide synthesis (SPPS)?

- Methodological Answer : this compound is typically activated using carbodiimide-based reagents (e.g., HBTU or HATU) with a coupling base (e.g., DIPEA) in DMF. Coupling times range from 30–60 minutes, with monitoring via the Kaiser test or ninhydrin assay for unreacted amines. Steric hindrance from the N-methyl group may require extended coupling times or double couplings. Post-coupling, the Fmoc group is removed using 20% piperidine in DMF. Ensure anhydrous conditions to prevent racemization .

Q. How should this compound be purified post-synthesis, and what analytical techniques validate its purity?

- Methodological Answer : Purification is commonly achieved via reversed-phase HPLC (C18 column, 5–95% acetonitrile/water gradient with 0.1% TFA). Purity validation combines HPLC (>95% peak area), mass spectrometry (ESI-MS for expected [M+H]⁺/[M-H]⁻ ions), and ¹H/¹³C NMR to confirm structural integrity. Note that N-methylation reduces solubility in aqueous buffers, necessitating DMSO or DMF as co-solvents .

Q. What are the critical storage conditions to maintain the stability of this compound?

- Methodological Answer : Store desiccated at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis and oxidation. Suppliers recommend sealed containers with moisture-absorbent packets. Contradictory evidence exists: some SDS suggest refrigeration (2–8°C) for short-term storage , while others specify room temperature stability for ≤2 weeks during transport . Follow supplier-specific guidelines and monitor for discoloration or precipitate formation.

Advanced Research Questions

Q. How can researchers optimize coupling efficiency of this compound in sterically hindered peptide sequences?

- Methodological Answer : For sterically challenging environments (e.g., β-branched or bulky residues), use high-efficiency activators like HATU or PyAOP with 1–2 equivalents of HOAt . Elevated temperatures (40–50°C) and microwave-assisted SPPS can enhance kinetics. Pre-activation for 5 minutes before resin addition and double couplings (2×30 min) are recommended. Monitor real-time via in-situ FTIR for carbonyl stretching (1660–1680 cm⁻¹) to confirm reaction completion .

Q. What advanced spectroscopic methods are employed to confirm the stereochemical integrity of N-methylated residues in this compound?

- Methodological Answer :

- Circular Dichroism (CD) : Compare spectra to enantiomeric standards; N-methyl groups alter backbone conformation, shifting λmax.

- 2D NOESY NMR : Detect spatial proximity between N-methyl protons and adjacent α-protons to confirm configuration.

- X-ray Crystallography : Resolve crystal structures of model peptides to validate stereochemistry. For DL mixtures, chiral HPLC (Chirobiotic T column, methanol/ammonium acetate) separates enantiomers .

Q. How do researchers address contradictions in solubility data for this compound across different solvent systems?

- Methodological Answer : Systematic solubility screening is critical. Test in DMF , DCM , THF , and DMSO (common SPPS solvents) at 10–50 mg/mL. For low solubility:

- Add 1–5% HOBt or oxyma to reduce aggregation.

- Use sonication (15–30 min) or gentle heating (≤40°C).

- Note: SDS for analogs like Fmoc-β-Ala-OH report solubility in water with 1% acetic acid , but N-methylation reduces hydrophilicity. Document solvent-specific solubility curves to guide experimental design .

Q. What strategies mitigate racemization risks during Fmoc deprotection of N-methylated amino acids?

- Methodological Answer : Racemization is minimized using 20% piperidine in DMF (2×2 min treatments) instead of DBU-based cocktails. Monitor pH (<8.5) during deprotection. For sensitive sequences, substitute piperidine with 0.5 M hydroxylamine hydrochloride in DMF (pH 6.5–7.0). Post-deprotection, immediately neutralize with 0.1 M HCl in DMF .

Data Contradiction and Ecological Analysis

Q. How should researchers interpret conflicting SDS recommendations on environmental hazards for this compound analogs?

- Methodological Answer : While SDS for Fmoc-Dab(Alloc)-OH state "no endocrine disruption" , others warn of incomplete ecotoxicological testing . Adopt precautionary principles:

- Avoid release into waterways; collect waste in sealed containers.

- Degrade Fmoc groups via 10% NaOH/ethanol (2 hrs, 25°C) before disposal.

- Consult institutional guidelines for hazardous organic waste, as analogs like Fmoc-Glu-OH lack GHS classification but require neutralization .

Q. What analytical workflows resolve discrepancies in reported melting points for Fmoc-protected N-methyl amino acids?

- Methodological Answer : Melting points vary due to polymorphic forms or hydrate formation. Standardize measurements using:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.